4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Carboxylesterase CES2 Prodrug Metabolism

Enhance your mechanistic enzymology and CNS-focused research with 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine. Unlike generic 2-aminobenzothiazole building blocks, this compound delivers a proven >151-fold selectivity window for carboxylesterase 2 (CES2 IC50 660 nM) over CES1 (>100,000 nM). This specific 4-methoxy and oxolan-2-ylmethyl substitution pattern is critical for its 8.5-fold potency advantage over weak analogs like BDBM50058817, ensuring cleaner, more interpretable prodrug hydrolysis data. With a CNS-favorable tPSA (~67 Ų) and logP (~3.3–3.6), it avoids the brain-penetration penalties of larger benzothiazole derivatives. To secure lot-consistent, high-purity material for reproducible CES2 reference inhibition, insist on the exact CAS 1219903-93-1 structure. Inquire today for current stability, batch purity, and worldwide shipping options.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 1219903-93-1
Cat. No. B2590835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine
CAS1219903-93-1
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NCC3CCCO3
InChIInChI=1S/C13H16N2O2S/c1-16-10-5-2-6-11-12(10)15-13(18-11)14-8-9-4-3-7-17-9/h2,5-6,9H,3-4,7-8H2,1H3,(H,14,15)
InChIKeyOQRDUHREBBTNBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4‑Methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine (CAS 1219903‑93‑1) – Procurement‑Grade Identity & Classification


4‑Methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine (CAS 1219903‑93‑1) is a heterocyclic small molecule (C₁₃H₁₆N₂O₂S, MW 264.35) belonging to the 2‑aminobenzothiazole family, distinguished by a 4‑methoxy substituent on the benzothiazole core and an N‑(oxolan‑2‑ylmethyl) side‑chain . The compound is registered in the ChEMBL database (CHEMBL2151605) and has been curated in BindingDB for carboxylesterase inhibition profiling, providing a foundation for quantitative target‑engagement comparisons [1].

Why Generic Substitution of 4‑Methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine Fails in Carboxylesterase‑Focused Research


Carboxylesterases (CES1 and CES2) are pivotal in prodrug activation and lipid metabolism, yet many benzothiazole‑2‑amine analogs exhibit either weak potency or poor isoform selectivity. The target compound demonstrates a moderate, quantifiable preference for CES2 over CES1 that is absent in numerous in‑class comparators, making it unsuitable for blind replacement by generic 2‑aminobenzothiazole building blocks [1]. The differential inhibition profile is maintained only when the 4‑methoxy‑N‑oxolan‑2‑ylmethyl substitution pattern is preserved [1].

Quantitative Differentiation Evidence for 4‑Methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine: Head‑to‑Head Carboxylesterase Inhibition and Physicochemical Comparisons


CES2 Inhibition Potency Advantage Over Structurally Divergent Benzothiazole‑2‑amine Analog BDBM50058817

In a uniform human liver microsome assay, 4‑methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine inhibited CES2 with an IC₅₀ of 660 nM, whereas the comparator BDBM50058817 (a structurally related benzothiazole‑2‑amine derivative) showed an IC₅₀ of 5,610 nM – an 8.5‑fold weaker inhibition under identical conditions [1][2]. This demonstrates that the oxolan‑2‑ylmethyl and 4‑methoxy groups confer meaningful potency gains not recapitulated by all 2‑aminobenzothiazole scaffolds.

Carboxylesterase CES2 Prodrug Metabolism

CES2‑over‑CES1 Selectivity Window Not Demonstrated by a Close Structural Analog

The target compound inhibits CES1 with an IC₅₀ > 100,000 nM, yielding a >151‑fold selectivity for CES2 (IC₅₀ CES1 / IC₅₀ CES2) [1]. In contrast, BDBM50058817 exhibits only a ~4‑fold selectivity (CES1 IC₅₀ = 22,400 nM, CES2 IC₅₀ = 5,610 nM) [2]. The dramatically wider selectivity window of the target compound reduces the likelihood of confounding CES1‑mediated hydrolysis when the research goal is selective CES2 modulation.

Isoform Selectivity CES1 Off‑Target Liability

LogP Shift Relative to Unsubstituted 2‑Aminobenzothiazole Improves Predicted Membrane Permeability

The calculated logP of the target compound is estimated at ~3.26–3.59 (predicted, model‑dependent) [1], whereas the parent heterocycle 1,3‑benzothiazol‑2‑amine has a measured logP of ~1.97 [2]. The ~1.3–1.6 unit increase in logP, conferred by the 4‑methoxy and oxolan‑2‑ylmethyl groups, suggests superior passive membrane permeability, a property desired for intracellular target access.

LogP Physicochemical Profile Drug‑likeness

Topological Polar Surface Area (tPSA) Remains Below the CNS‑Penetrant Threshold, Distinguishing It from Larger Benzothiazole Conjugates

The target compound has a calculated tPSA of ~67.2 Ų (SMILES‑based estimate) , which lies within the <90 Ų range commonly associated with CNS penetration. Many high‑molecular‑weight benzothiazole‑2‑amine conjugates (e.g., BDBM50154561 with MW >500 Da and tPSA >100 Ų) exceed this threshold, potentially limiting brain exposure [1]. The class‑level placement of this compound favours its consideration for CNS‑targeted assays.

tPSA CNS Exposure ADME

High‑Value Application Scenarios for 4‑Methoxy‑N‑[(oxolan‑2‑yl)methyl]‑1,3‑benzothiazol‑2‑amine Driven by Quantitative Differentiation


Selective CES2 Chemical Probe for Prodrug Activation Studies

The >151‑fold selectivity for CES2 over CES1 [1] makes this compound a superior tool for dissecting CES2‑dependent prodrug hydrolysis in hepatocyte or intestinal models. Researchers can use its moderate potency (IC₅₀ 660 nM) to achieve target engagement without saturating all CES2 sites, enabling cleaner mechanistic interpretation than with promiscuous benzothiazole analogs.

Scaffold for Structure‑Activity Relationship (SAR) Campaigns Targeting Carboxylesterases

The 8.5‑fold potency advantage over BDBM50058817 [1] positions the compound as a lead‑like starting point for medicinal chemistry optimization. The oxolan‑2‑ylmethyl and 4‑methoxy groups can be systematically varied while monitoring the CES2 IC₅₀ window, accelerating SAR exploration with a validated baseline.

CNS‑Penetrant Benzothiazole Library Member for Neuropharmacology Screening

With a tPSA of ~67 Ų and a logP of ~3.3–3.6 [1], the compound meets the physicochemical criteria for CNS exposure. It can serve as a privileged fragment in CNS‑oriented compound collections, where many larger benzothiazole derivatives (tPSA >100 Ų) are routinely deselected due to predicted poor brain penetration.

Control Compound for CES1‑Versus‑CES2 Selectivity Assays

Given the dramatic selectivity window (CES1 IC₅₀ >100,000 nM vs. CES2 IC₅₀ 660 nM) [1], the compound can function as a reference inhibitor in assay validation for new CES2 substrates or inhibitors, providing a consistent benchmark that is less sensitive to lot‑to‑lot variability than poorly selective reference molecules.

Quote Request

Request a Quote for 4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.